1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10630978
InChI: InChI=1S/C14H16N2O3/c1-2-18-13-8-4-3-7-12(13)16-14(17)15-10-11-6-5-9-19-11/h3-9H,2,10H2,1H3,(H2,15,16,17)
SMILES: CCOC1=CC=CC=C1NC(=O)NCC2=CC=CO2
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea

CAS No.:

Cat. No.: VC10630978

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name 1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea
Standard InChI InChI=1S/C14H16N2O3/c1-2-18-13-8-4-3-7-12(13)16-14(17)15-10-11-6-5-9-19-11/h3-9H,2,10H2,1H3,(H2,15,16,17)
Standard InChI Key VEIJCGBOBLIAKI-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)NCC2=CC=CO2
Canonical SMILES CCOC1=CC=CC=C1NC(=O)NCC2=CC=CO2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea belongs to the urea family, distinguished by its ethoxyphenyl and furanmethyl substituents. The IUPAC name reflects its substitution pattern: 1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea. Key identifiers include:

PropertyValue
Molecular FormulaC14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight260.29 g/mol
SMILES NotationCCOC1=CC=CC=C1NC(=O)NCC2=CC=CO2
InChI KeyVEIJCGBOBLIAKI-UHFFFAOYSA-N

The ethoxyphenyl group contributes electron-donating effects via the ethoxy substituent, while the furan ring introduces π-electron density, enabling potential interactions with biological targets.

Crystallographic and Spectroscopic Data

Although crystallographic data for this compound are unavailable, related ureas exhibit planar urea cores with torsional angles influenced by substituents. Infrared (IR) spectroscopy of analogous compounds reveals characteristic N–H stretches (~3350 cm1^{-1}) and C=O vibrations (~1640 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectra typically show:

  • 1^1H NMR: Ethoxy protons as a triplet (~1.3 ppm), aromatic protons in the 6.5–8.0 ppm range, and urea NH signals as broad singlets (~6.0 ppm).

  • 13^{13}C NMR: Carbonyl carbons at ~155 ppm, furanic carbons at 110–150 ppm, and ethoxy methyl carbons at ~14 ppm .

Synthesis and Optimization Strategies

General Urea Synthesis Pathways

The synthesis of 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea likely follows established urea preparation methods, such as:

  • Curtius Rearrangement: Isocyanate intermediates generated from acyl azides react with amines.

  • Trichlorosilane-Mediated Reductive Alkylation: Lewis base-catalyzed reactions between aldehydes/ketones and ureas .

A plausible route involves:

  • Synthesis of 2-ethoxyaniline via O-alkylation of 2-aminophenol.

  • Preparation of furan-2-ylmethylamine through reductive amination of furfural.

  • Coupling via trichlorosilane-mediated reductive alkylation :

R1NH2+R2CHO+HNCOHSiCl3,HMPAR1NHCONHR2\text{R}_1\text{NH}_2 + \text{R}_2\text{CHO} + \text{HNCO} \xrightarrow{\text{HSiCl}_3, \text{HMPA}} \text{R}_1\text{NHCONHR}_2

Reaction Optimization

Key parameters influencing yield include:

  • Solvent Choice: Dichloromethane (DCM) or ethanol/water mixtures improve solubility .

  • Catalyst Loading: Hexamethylphosphoramide (HMPA) at 5 mol% enhances reaction rates .

  • Temperature: Reactions proceed optimally at 0–25°C to minimize side product formation .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The table below contrasts 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea with derivatives:

CompoundKey Structural VariationIC50_{50} (μg/mL)
1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)ureaBaselineN/A
1-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethyl)ureaThiophene substitution17.0
1-(2-Methoxyphenyl)-3-(furan-2-ylmethyl)ureaMethoxy vs. ethoxy22.5

Thiophene analogs show reduced activity due to poorer hydrogen-bonding capacity, while methoxy groups decrease lipophilicity .

Industrial and Research Applications

Material Science

Ureas with aromatic motifs serve as precursors for:

  • Coordination Polymers: Metal-organic frameworks (MOFs) exploiting urea’s chelating ability.

  • Liquid Crystals: Ethoxyphenyl groups promote mesophase stability.

Agricultural Chemistry

As a scaffold for fungicides, furan-urea hybrids could target chitin synthase in plant pathogens .

Challenges and Future Directions

Research Gaps

  • Toxicity Profiling: No data exist on acute or chronic toxicity.

  • In Vivo Efficacy: Requires validation in animal models.

  • Synthetic Scalability: Current methods lack optimization for industrial production .

Recommended Studies

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of ethoxy and furan groups.

  • Crystallographic Analysis: To elucidate binding modes with biological targets.

  • Process Chemistry: Continuous-flow synthesis to enhance yield and purity .

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